![molecular formula C17H17N5O B5349764 2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-6-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5349764.png)
2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-6-(5-methyl-2-furyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-6-(5-methyl-2-furyl)nicotinonitrile, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It was first synthesized in 2000 by Alexandros Makriyannis and his team at Northeastern University. AM-1241 has been studied extensively for its potential therapeutic uses in the treatment of pain, inflammation, and neurological disorders.
Wirkmechanismus
2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-6-(5-methyl-2-furyl)nicotinonitrile acts as a selective agonist for the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune function. Activation of CB2 receptors by this compound leads to a decrease in the release of pro-inflammatory cytokines and an increase in the release of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to increase the release of anti-inflammatory cytokines such as IL-10. In addition, this compound has been shown to decrease the production of reactive oxygen species and to increase the expression of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-6-(5-methyl-2-furyl)nicotinonitrile in lab experiments is its selectivity for the CB2 receptor. This allows for more specific targeting of the immune system and inflammation. However, one limitation is that the effects of this compound may not translate directly to humans, as animal models may not accurately reflect human physiology.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-6-(5-methyl-2-furyl)nicotinonitrile. One area of interest is its potential use in the treatment of chronic pain. Another area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic uses.
Synthesemethoden
The synthesis of 2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-6-(5-methyl-2-furyl)nicotinonitrile involves several steps. The starting material is 5-methyl-2-furfural, which is converted to 5-methyl-2-furancarboxylic acid. The acid is then reacted with ethyl acetoacetate to form 5-methyl-2-furoic acid ethyl ester. The ester is then converted to 5-methyl-2-furoic acid hydrazide, which is reacted with 4-bromo-1-butanol to form 4-bromo-5-methyl-2-furoic acid hydrazide. The hydrazide is then reacted with 1-ethyl-4-chloropyrazole to form 4-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-furoic acid hydrazide. Finally, the hydrazide is reacted with 2-amino-4-(trifluoromethyl)nicotinonitrile to form this compound.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-6-(5-methyl-2-furyl)nicotinonitrile has been studied extensively for its potential therapeutic uses. It has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as multiple sclerosis and epilepsy.
Eigenschaften
IUPAC Name |
2-amino-4-(1-ethylpyrazol-4-yl)-5-methyl-6-(5-methylfuran-2-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-4-22-9-12(8-20-22)15-11(3)16(14-6-5-10(2)23-14)21-17(19)13(15)7-18/h5-6,8-9H,4H2,1-3H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXWTPCUCFGIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(C(=NC(=C2C#N)N)C3=CC=C(O3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.